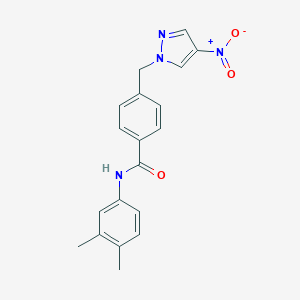
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, also known as CSPC-01, is a chemical compound that has been widely studied in scientific research. It is a pyrazole-based compound that has shown potential in various applications, including as an anti-cancer agent and an anti-inflammatory drug.
Mecanismo De Acción
The mechanism of action of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the inflammatory response. By inhibiting these pathways, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell migration and invasion. Inflammatory cytokine production is also inhibited by 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. These effects are thought to be mediated by the inhibition of signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is its high purity, which makes it suitable for use in lab experiments. Its synthesis method has been optimized to achieve a high yield and purity of the compound. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anti-cancer drugs. Another area of interest is its potential as an anti-inflammatory drug. Studies are needed to determine its efficacy in animal models of inflammatory diseases. Finally, the mechanism of action of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide needs to be further elucidated to better understand its effects on cells.
Conclusion
In conclusion, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound that has shown potential in various scientific research applications, including as an anti-cancer agent and an anti-inflammatory drug. Its synthesis method has been optimized to achieve a high yield and purity of the compound. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of signaling pathways in cells. 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has a range of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting the production of pro-inflammatory cytokines. Further research is needed to determine its potential as a therapeutic agent in cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling reagent. The reaction yields 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide as a white solid with a purity of over 98%. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
In addition to its anti-cancer properties, 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes 4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H13ClN4O3S |
Peso molecular |
328.78 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O3S/c1-7-10(13)11(17(2)16-7)12(18)15-8-3-5-9(6-4-8)21(14,19)20/h3-6H,1-2H3,(H,15,18)(H2,14,19,20) |
Clave InChI |
PMLRPNXFDOPWBB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)

![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
